3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one
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Overview
Description
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is an organic compound with the molecular formula C8H14O3 It is a cyclobutanone derivative characterized by the presence of two methoxy groups and two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclobutanone and methanol.
Methoxylation: The cyclobutanone undergoes methoxylation in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
3,3-Dimethylcyclobutan-1-one: Similar in structure but lacks the methoxy groups.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Another cyclobutane derivative with different functional groups.
Uniqueness: 3,3-Dimethoxy-2,2-dimethylcyclobutan-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3,3-dimethoxy-2,2-dimethylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2)6(9)5-8(7,10-3)11-4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOWJRHSFUZRID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC1(OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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